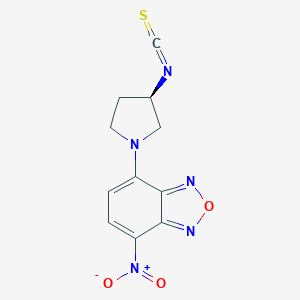

(R)-(-)-NBD-Py-NCS

Description

Structure

3D Structure

Properties

IUPAC Name |

7-[(3R)-3-isothiocyanatopyrrolidin-1-yl]-4-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O3S/c17-16(18)9-2-1-8(10-11(9)14-19-13-10)15-4-3-7(5-15)12-6-20/h1-2,7H,3-5H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKCHHTYBXOUKH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584938 | |

| Record name | 4-[(3R)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163927-29-5 | |

| Record name | 4-[(3R)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-NBD-Py-NCS [=(R)-(-)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of R Nbd Py Ncs

Stereoselective Synthesis of (R)-(-)-NBD-Py-NCS Precursors

The synthesis of (R)-(-)-NBD-Py-NCS is a multi-step process that requires careful control of stereochemistry. The assembly of its precursors involves the creation of a chiral pyrrolidine (B122466) core, the attachment of the NBD fluorophore, and the final conversion of an amino group to the reactive isothiocyanate functionality.

Asymmetric Synthetic Routes to Chiral Pyrrolidine Cores

The pyrrolidine ring is a common structural motif in many natural products and chiral organocatalysts. jyu.fi The synthesis of enantiomerically pure pyrrolidine derivatives, which form the backbone of (R)-(-)-NBD-Py-NCS, is a critical step that defines the compound's chirality. A variety of asymmetric strategies have been developed to access these chiral cores.

One common approach begins with readily available chiral starting materials from the "chiral pool," such as amino acids (like proline) or carbohydrates. jyu.fi For instance, a synthetic route can be devised starting from D-erythronolactol to produce a chiral vinylsulfone, which serves as a key intermediate for the synthesis of the desired pyrrolidine. nih.gov

Alternatively, catalytic asymmetric methods offer efficient routes to chiral pyrrolidines. These methods often involve the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles, catalyzed by a chiral metal complex. rsc.org For example, a copper(I)-catalyzed reaction can be employed to construct highly substituted, enantioenriched pyrrolidines. rsc.org Metal-mediated cyclization reactions, such as those catalyzed by palladium, copper, or iron, also provide powerful means to synthesize pyrrolidine precursors with high stereocontrol. rsc.org The epimerization of a stereocenter on a pre-existing pyrrolidine ring can also be a strategic step to obtain the desired diastereoisomer. nih.gov

Introduction of the Nitrobenzoxadiazole (NBD) Moiety

The NBD group is a well-established fluorophore that imparts the desirable photophysical properties to the final reagent. acs.orgnih.gov This moiety is typically introduced onto the chiral pyrrolidine core through a nucleophilic aromatic substitution (SNAr) reaction. unime.it The secondary amine of the pyrrolidine ring acts as the nucleophile, displacing a leaving group, usually a halide, from the 4-position of the NBD scaffold.

The most common reagents for this purpose are 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and the more reactive 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). acs.orgtcichemicals.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the substitution. The choice of solvent and reaction conditions is crucial for achieving high yields. The reaction of NBD halides with primary and secondary aliphatic amines, such as the pyrrolidine precursor, leads to the formation of stable, highly fluorescent NBD-amine adducts. acs.org

Formation of the Isothiocyanate Functionality

The final step in the synthesis of the (R)-(-)-NBD-Py-NCS precursor is the conversion of a primary amine functionality on the chiral pyrrolidine-NBD scaffold into an isothiocyanate (-NCS) group. This transformation is crucial as the isothiocyanate provides the reactive handle for derivatizing target analytes. nih.gov

A prevalent and versatile method for this conversion is the decomposition of dithiocarbamate (B8719985) salts. nih.govcbijournal.comchemrxiv.org This two-step process generally involves:

Formation of a Dithiocarbamate Salt: The primary amine precursor is reacted with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (B128534), to form an intermediate dithiocarbamate salt. organic-chemistry.org

Decomposition/Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a molecule of hydrogen sulfide (B99878) or its equivalent, yielding the isothiocyanate.

A variety of reagents can be used for the decomposition step, allowing for optimization based on the specific substrate.

| Reagent | Description | Reference(s) |

| Thiophosgene (CSCl₂) | A classic, highly effective reagent, but its high toxicity necessitates careful handling. | nih.gov |

| Phenyl Chlorothionoformate | An efficient reagent that can be used in a one-pot or two-step process with solid sodium hydroxide. | organic-chemistry.orgresearchgate.net |

| Tosyl Chloride (TsCl) | Mediates the decomposition of in situ generated dithiocarbamate salts, typically providing high yields within a short reaction time. | nih.govorganic-chemistry.org |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | A desulfurizing agent where most by-products are volatile, simplifying workup procedures. | cbijournal.com |

| Propane phosphonic acid anhydride (B1165640) (T3P®) | An efficient desulfurating agent for converting dithiocarbamates (formed from amines and CS₂) to isothiocyanates. | organic-chemistry.org |

These methods are generally applicable to a wide range of aliphatic and aromatic amines, making them suitable for the final step in the synthesis of (R)-(-)-NBD-Py-NCS. organic-chemistry.orgresearchgate.net

Reaction Kinetics and Mechanisms of Derivatization by (R)-(-)-NBD-Py-NCS

The function of (R)-(-)-NBD-Py-NCS as a chiral derivatizing agent is predicated on its reaction with primary and secondary amines to form stable, fluorescent diastereomeric products that can be resolved chromatographically.

Nucleophilic Attack by Primary and Secondary Amines

The core reaction mechanism involves the nucleophilic addition of a primary or secondary amine to the electrophilic central carbon atom of the isothiocyanate group (-N=C=S) of (R)-(-)-NBD-Py-NCS. This type of reaction is characteristic of isothiocyanates and is the basis for their use in protein sequencing (Edman degradation) and as labeling agents. mdpi.com

The reaction proceeds as follows:

The lone pair of electrons on the nitrogen atom of the analyte amine initiates a nucleophilic attack on the central carbon of the isothiocyanate.

This is followed by a proton transfer, typically facilitated by the solvent or a base catalyst (like triethylamine), to the nitrogen atom of the original isothiocyanate group. mdpi.com

This process results in the formation of a stable thiourea (B124793) linkage (-NH-C(S)-NHR-). The reaction is generally efficient and proceeds under mild conditions, making it ideal for the derivatization of sensitive biological molecules. mdpi.comtcichemicals.com When (R)-(-)-NBD-Py-NCS reacts with a chiral amine, a pair of diastereomers is formed, which possess different physical properties and can be separated by chromatography. tcichemicals.com

Formation of Fluorescent Thiourea Adducts

The product of the reaction between (R)-(-)-NBD-Py-NCS and an amine is a fluorescent thiourea adduct. mdpi.com The fluorescence is an intrinsic property of the NBD moiety within the reagent's structure. While the NBD fluorophore itself is fluorescent, its quantum yield and emission wavelength can be modulated by its chemical environment. The formation of the thiourea adduct creates a new, larger molecule where the electronic properties of the NBD group are influenced by the attached analyte.

These NBD-labeled thiourea diastereomers are highly fluorescent and can be detected with high sensitivity. mdpi.comtcichemicals.com The resulting derivatives are stable enough to withstand chromatographic conditions, typically reversed-phase HPLC. tcichemicals.com An excellent signal-to-noise ratio can be achieved using a fluorescence detector, with typical excitation and emission wavelengths for NBD-thiourea adducts being in the visible range (e.g., excitation at ~488 nm and emission at ~590 nm). tcichemicals.com This high sensitivity and the ability to separate the resulting diastereomers make (R)-(-)-NBD-Py-NCS a powerful tool for the enantiomeric analysis of chiral amines.

Solvent Effects and Reaction Catalysis in Labeling Reactions

The choice of solvent is a critical parameter in the derivatization reaction involving (R)-(-)-NBD-Py-NCS. The reaction, a nucleophilic attack of an amine on the isothiocyanate group, is sensitive to solvent polarity and proticity. Aprotic solvents are generally preferred to minimize side reactions, particularly the hydrolysis of the isothiocyanate functional group.

Commonly employed solvents include acetonitrile (B52724) (ACN), N,N-dimethylformamide (DMF), and isopropanol (B130326). tcichemicals.commostwiedzy.pl Acetonitrile is frequently used for its ability to dissolve both the reagent and a wide range of analytes, and for its compatibility with subsequent analytical techniques like high-performance liquid chromatography (HPLC). osu.edu In some protocols, DMF has been used as a solvent for the derivatizing reagent and condensation agents. tcichemicals.com Studies on similar isothiocyanate derivatizations have shown that isopropanol can lead to the highest concentrations of the desired product compared to methanol (B129727) or ethanol. mostwiedzy.pl The kinetics of the reaction of 2,4-dinitrochlorobenzene, a compound with a similar activated aromatic system, with piperidine (B6355638) were found to be significantly influenced by the solvent, with different correlations observed between reaction rates and various solvent parameters in aprotic solvents. rsc.org

Catalysis is essential to ensure the rapid and complete reaction of amines with (R)-(-)-NBD-Py-NCS under mild conditions. The reaction is typically catalyzed by a tertiary amine base, such as triethylamine (TEA) or pyridine. km3.com.twsit.edu.cn The role of the catalyst is twofold:

To act as a base: The catalyst deprotonates the primary or secondary amine analyte, increasing its nucleophilicity and facilitating its attack on the electrophilic carbon of the isothiocyanate group.

To act as a scavenger: In reactions where the analyte is in the form of a salt (e.g., an amino acid hydrochloride), the basic catalyst neutralizes the acid, liberating the free amine for derivatization.

The presence of these catalysts is crucial for the reaction to proceed efficiently, often allowing for completion at moderate temperatures and in short time frames. km3.com.tw

Optimization of Derivatization Protocols for Analytical Applications

For quantitative analysis, it is imperative to optimize the derivatization protocol to ensure high, reproducible yields and to prevent the formation of interfering byproducts. Key parameters that require careful optimization are stoichiometry and temperature.

Influence of Stoichiometry and Temperature on Reaction Efficiency

The stoichiometry of the derivatization reaction, specifically the molar ratio of (R)-(-)-NBD-Py-NCS to the analyte, is a determining factor for reaction efficiency. A molar excess of the derivatizing reagent is typically used to drive the reaction to completion, ensuring that all analyte molecules are converted to their corresponding thiourea derivatives. This is particularly important due to the potential for reagent degradation, such as hydrolysis, which can consume a portion of the active reagent. acs.org

Temperature plays a significant role in the kinetics of the derivatization. Higher temperatures generally increase the reaction rate, allowing for shorter incubation times. However, excessively high temperatures can promote side reactions or lead to the degradation of the reagent or the formed derivatives. The optimal temperature is a balance between achieving a rapid reaction and maintaining the stability of all components. Investigations into related derivatizations have shown that varying the temperature can influence chemoselectivity. nottingham.ac.uk Experimental conditions reported in the literature demonstrate a range of effective temperatures and times, highlighting the need for method-specific optimization. km3.com.twscience.gov

The following table summarizes typical reaction conditions found for NBD-Py-NCS and related derivatizing agents, illustrating the interplay of these parameters.

| Analyte Type | Reagent | Catalyst | Solvent | Temperature (°C) | Time (min) | Reference |

| Amines/Amino Acids | (R)-(-)-NBD-Py-NCS | Triethylamine (TEA) | Acetonitrile/Water | 55 | 10 | km3.com.tw |

| Thyroxine | R(-)-DBD-PyNCS | - | Acetonitrile/Water | - | - | osu.edu |

| Isothiocyanates | N-acetyl-L-cysteine | NaHCO₃ | Isopropanol/Water | 50 | 60 | mostwiedzy.plresearchgate.net |

| Amino Acids | Phenyl isothiocyanate (PITC) | - | - | - | - | science.gov |

This table is interactive. Click on the headers to sort the data.

Strategies for Minimizing Side Reactions and Artifact Formation

A primary challenge in using isothiocyanate-based derivatizing agents like (R)-(-)-NBD-Py-NCS is the potential for side reactions and the formation of artifacts that can compromise analytical accuracy.

The most significant side reaction is the hydrolysis of the isothiocyanate group (-N=C=S). This group is susceptible to reaction with water, which leads to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide. This process consumes the active reagent, necessitating the use of an excess and potentially leading to incomplete derivatization if significant water is present. acs.org To mitigate this, the following strategies are employed:

Use of anhydrous solvents: Performing the reaction in dry aprotic solvents like acetonitrile minimizes the chance of hydrolysis. sit.edu.cn

Control of pH: The hydrolysis of related isothiocyanates is pH-dependent. Maintaining the reaction under controlled pH, typically basic conditions provided by the catalyst, is crucial. nih.gov

Another potential issue is the formation of byproducts . For example, the reaction of the isothiocyanate with the catalyst (if it's a primary or secondary amine) or with other nucleophilic impurities can lead to unwanted derivatives. The self-reaction of the reagent is generally not a major concern under optimized conditions.

Artifact formation can occur during sample workup. The basic catalysts used, such as TEA or pyridine, can interfere with subsequent chromatographic analysis. Therefore, a cleanup step is often recommended. This can involve evaporating the solvent and extracting the derivatives with a non-polar solvent like ether, followed by washing with dilute acid to remove the basic catalyst. tcichemicals.comkm3.com.tw Rigorous exclusion of oxygen can also be important, as some organometallic reagents used in related syntheses are highly sensitive to oxidation. sit.edu.cn Careful method development, including the validation of each step, is essential to ensure that the analytical results are accurate and free from artifacts.

Applications of R Nbd Py Ncs in Chiral High Performance Liquid Chromatography Hplc

Enantiomeric Excess (e.e.) Determination of Chiral Amines and Amino Acids

(R)-(-)-NBD-Py-NCS is a chiral derivatizing reagent specifically designed for the enantioseparation of chiral amines and amino acids by HPLC. The fundamental principle involves a pre-column derivatization step where the chiral analyte reacts with the enantiomerically pure reagent, (R)-(-)-NBD-Py-NCS. This reaction transforms the pair of enantiomers into a pair of diastereomers. Because diastereomers have different physical properties, they can interact differently with the chromatographic system, enabling their separation on an achiral stationary phase. tcichemicals.com The inherent fluorescence of the NBD group allows for highly sensitive detection of the derivatized analytes. tcichemicals.com

The successful separation of diastereomers formed from (R)-(-)-NBD-Py-NCS requires careful development and validation of the HPLC method. This process involves the strategic selection and optimization of the stationary phase, mobile phase composition, and detector settings to achieve optimal resolution and sensitivity. phenomenex.com

For the separation of diastereomers generated by (R)-(-)-NBD-Py-NCS, reversed-phase HPLC is the most common approach. tcichemicals.com The most widely used stationary phases are nonpolar, silica-based materials that have been chemically modified.

Other Reversed Phases: While C18 is prevalent, other reversed-phase materials like C8 (n-octyl) can also be utilized. The choice depends on the specific hydrophobicity of the analytes being separated. libretexts.org

Specialty Stationary Phases: In some cases, specialized stationary phases can offer unique selectivity. For example, a triazole-bonded silica-packed column has been noted for providing good separation for acidic compounds due to hydrophilic and anion-exchange interactions. mdpi.com While the primary strategy with chiral derivatizing reagents is to use an achiral column, the combination with a chiral stationary phase could be explored for particularly challenging separations, creating a dual enantioselective system.

Optimization involves testing columns from different manufacturers, as subtle differences in silica (B1680970) purity, particle size, and bonding density can affect the separation.

The mobile phase is a critical component in reversed-phase HPLC that is manipulated to control the retention and resolution of the analytes. phenomenex.com

Solvent Composition: The mobile phase for separating NBD-derivatized diastereomers typically consists of a polar solvent mixture, usually water, and a less polar organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netphenomenex.com The ratio of the organic modifier to water is a key parameter; increasing the organic solvent content generally decreases the retention time of the analytes. libretexts.org

Additives and pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable analytes. chromatographyonline.com Additives such as formic acid or trifluoroacetic acid (TFA) are often included in small concentrations (e.g., 0.1%) to control the pH and improve chromatographic performance. researchgate.netscience.gov For example, a water-acetonitrile mixture containing 0.1% formic acid was used as the eluent for separating derivatives of thyroxine. researchgate.net In the derivatization step itself, a base like triethylamine (B128534) is often used to facilitate the reaction, but the mobile phase is typically acidic. tcichemicals.com

Gradient Elution: Gradient elution is a common technique where the composition of the mobile phase is changed over the course of the analysis. chromatographyonline.com This is particularly useful for separating multiple pairs of diastereomers in a single run or for complex samples. A typical gradient might start with a lower concentration of the organic modifier, which is gradually increased over time. This allows for the elution of more strongly retained compounds while ensuring good resolution of earlier eluting peaks. acs.org

An example of a derivatization and analysis protocol involves reacting the amine with (R)-(-)-NBD-Py-NCS in an acetonitrile solution at 55 °C. After the reaction, the mixture is diluted with a solution containing acetic acid and acetonitrile before injection into the HPLC system. tcichemicals.com

The NBD moiety is highly fluorescent, which allows for the detection of the derivatized chiral amines and amino acids at very low concentrations. The selection of appropriate excitation and emission wavelengths is crucial for maximizing sensitivity. For diastereomers formed with (R)-(-)-NBD-Py-NCS, the optimal detection wavelengths are:

Excitation Wavelength (λex): 488 nm

Emission Wavelength (λem): 590 nm tcichemicals.com

These specific wavelengths ensure high sensitivity and selectivity, as few naturally occurring compounds in biological samples fluoresce in this region, thus reducing potential interference.

The efficacy of (R)-(-)-NBD-Py-NCS is often evaluated by comparing it to other commercially available chiral derivatizing reagents (CDRs). The choice of reagent can significantly impact the resolution, sensitivity, and speed of the analysis.

A study comparing a closely related reagent, (R)-(-)-DBD-Py-NCS, with other CDRs for the enantiomeric separation of D2PM (a phenethylamine-type drug) highlighted its superior performance. When compared with (R)-(+)-NBD-Pro-COCl and GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate), (R)-(-)-DBD-Py-NCS provided the best resolution between the enantiomers. niph.go.jp

| Reagent | Analyte | Resolution Factor (Rs) |

| (R)-(-)-DBD-Py-NCS | D2PM Enantiomers | 3.45 |

| (R)-(+)-NBD-Pro-COCl | D2PM Enantiomers | Lower than DBD-Py-NCS |

| GITC | D2PM Enantiomers | Lower than DBD-Py-NCS |

In a broader context, NBD-PyNCS has been compared with a range of other popular CDRs. While one study suggested that the sensitivity of another reagent, (S)-NIFE, was significantly higher, a different study reported a more general order of sensitivity as GITC > (S)-NIFE ≈ L-FDAA (Marfey's reagent) > OPA-IBLC. mdpi.com The selection of the best CDR often depends on the specific analyte, the sample matrix, and the analytical instrumentation available.

Beyond qualitative separation, HPLC methods using (R)-(-)-NBD-Py-NCS are developed for the quantitative determination of enantiomeric excess. This requires the method to be validated for parameters such as linearity, precision, and accuracy.

Linearity and Repeatability: Studies on similar derivatization methods for amino acids have shown that calibration curves are typically linear over a significant concentration range with correlation coefficients (r²) greater than 0.998. science.gov These methods also demonstrate good repeatability, a measure of precision. science.gov

Limit of Detection (LOD): The high fluorescence of the NBD group allows for very low limits of detection. For 21 different amino acids derivatized with a fluorescent reagent, the detection limits were reported to be in the range of 5.4 to 91 fmol. science.gov A study using the related reagent R(-)-DBD-PyNCS for the analysis of thyroxine (T4) enantiomers reported detection limits (at a signal-to-noise ratio of 3) of 28 ng/ml for D-T4 and 40 ng/ml for L-T4. researchgate.net This high sensitivity makes the method suitable for analyzing samples with trace amounts of the target enantiomers.

The ability to achieve low detection limits is critical for applications in biomedical and pharmaceutical research, where sample volumes may be limited and analyte concentrations low. mdpi.com

Mobile Phase Composition and Gradient Elution Profiles

Comparative Studies with Other Chiral Derivatizing Reagents in HPLC

Methodological Advancements in Chiral Separations using (R)-(-)-NBD-Py-NCS

Recent years have witnessed significant methodological advancements that leverage the unique properties of (R)-(-)-NBD-Py-NCS to enhance the speed, sensitivity, and efficiency of chiral separations. These developments include the integration of the derivatization strategy with state-of-the-art chromatographic techniques.

Integration with Ultra-High Performance Liquid Chromatography (UHPLC) Systems

The transition from conventional HPLC to Ultra-High Performance Liquid Chromatography (UHPLC) represents a major leap forward for chiral analysis. UHPLC systems utilize columns packed with sub-2 µm particles, which provides a dramatic increase in separation efficiency and speed compared to traditional HPLC columns. chiraltech.com When derivatization with (R)-(-)-NBD-Py-NCS is combined with UHPLC, the result is a significant reduction in analysis time and solvent consumption, while achieving superior resolution between the diastereomeric derivatives.

Research has demonstrated the power of this combination. For instance, a study on the enantiomeric separation of phenethylamine-type drugs utilized a structurally similar chiral derivatizing reagent, (R)-(—)-DBD-Py-NCS, with a UHPLC system. niph.go.jp The derivatives were rapidly separated on a reversed-phase column packed with 2.3-µm particles. niph.go.jp This approach allowed for the simultaneous determination of multiple enantiomers in a fraction of the time required by conventional HPLC. The high-pressure capabilities and minimized dispersion of UHPLC systems are perfectly suited to capitalize on the properties of the small, fluorescent derivatives formed by NBD-Py-NCS, leading to sharper peaks and more accurate quantification. chiraltech.com

Table 1: Comparison of Conventional HPLC and UHPLC for Chiral Separations

| Feature | Conventional HPLC | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent, higher peak capacity |

| Analysis Time | Longer (e.g., 30+ minutes) | Shorter (e.g., < 10 minutes) |

| Solvent Consumption | Higher | Lower |

| System Pressure | Lower (< 6000 psi) | Higher (> 15000 psi) |

| Sensitivity | Good | Enhanced due to sharper peaks |

Coupling with Mass Spectrometry (LC-MS) for Enhanced Identification

While fluorescence detection offers excellent sensitivity, its specificity can be limited in complex biological matrices. The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an orthogonal detection method that offers unparalleled specificity and structural confirmation. The derivatization of analytes with (R)-(-)-NBD-Py-NCS is highly compatible with LC-MS, particularly with electrospray ionization (ESI) sources. nih.gov

The NBD moiety not only acts as a fluorophore but also enhances the ionization efficiency of the analyte in the MS source, leading to improved sensitivity. The resulting diastereomers, once separated by the LC system, can be unambiguously identified and quantified by the mass spectrometer based on their specific mass-to-charge ratios (m/z) and fragmentation patterns (in MS/MS). mdpi.com This dual-detection approach (fluorescence and MS) is incredibly powerful. For example, a targeted LC-MS/MS method was successfully developed for the analysis of D-Serine in human serum using a similar derivatizing agent, (S)-DBD-PyNCS. mdpi.com This method provided the high specificity and low detection limits required for quantifying the amino acid in a complex biological sample. mdpi.com The ability to obtain both quantitative data from fluorescence and confirmatory structural data from MS in a single run is a significant methodological advancement.

Miniaturization and Automation of Chiral HPLC Assays

The drive for higher throughput and reduced costs has pushed the development of miniaturized and automated analytical systems. In the context of chiral separations, this involves scaling down the chromatographic process and automating sample preparation, including the derivatization step. While specific research on the automation of (R)-(-)-NBD-Py-NCS derivatization is emerging, trends in the broader field of chiral analysis point towards significant potential.

Automation can be achieved through the use of robotic liquid handlers for the derivatization reaction, followed by automated injection into the HPLC or UHPLC-MS system. A related concept is the development of in-capillary derivatization techniques, where the analytical capillary itself serves as the reaction vessel. mdpi.com This approach, which has been successfully applied with other reagents, minimizes sample handling, reduces reagent consumption, and seamlessly integrates the derivatization and separation steps, making the entire workflow more efficient and reproducible. mdpi.com The stability of the thiourea (B124793) derivatives formed by (R)-(-)-NBD-Py-NCS makes it a suitable candidate for such automated and miniaturized platforms, paving the way for high-throughput screening of chiral compounds in various applications.

Utilization of R Nbd Py Ncs As a Fluorogenic Edman Reagent in Protein and Peptide Chemistry

Elucidation of Amino Acid Sequences via Edman Degradation

(R)-(-)-NBD-Py-NCS functions as a highly effective Edman reagent, enabling the stepwise removal and identification of N-terminal amino acids from a peptide chain. Its fluorescent nature allows for sequencing with very small amounts of sample material.

The Edman degradation process using (R)-(-)-NBD-Py-NCS follows a two-step cyclical mechanism, analogous to the traditional PITC-based method. shimadzu.comlibretexts.org

Coupling: Under alkaline conditions (typically using a base like triethylamine), the isothiocyanate group (-NCS) of the (R)-(-)-NBD-Py-NCS molecule undergoes a nucleophilic attack by the free primary or secondary amine of the peptide's N-terminal amino acid. This reaction forms a fluorescent NBD-pyrrolidinyl thiocarbamoyl-peptide derivative. mdpi.comtcichemicals.com

Cleavage and Conversion: In the second step, the peptide is treated with a strong acid, such as trifluoroacetic acid. This acidic environment promotes the cleavage of the first peptide bond, releasing the N-terminal amino acid as a cyclic anilinothiazolinone (ATZ) derivative carrying the NBD-Py label. The remainder of the peptide chain, now one residue shorter, is left intact and can be subjected to the next degradation cycle. The released NBD-Py-ATZ-amino acid is then typically converted to a more stable thiohydantoin (TH) derivative to facilitate chromatographic analysis.

This cyclical process is repeated to sequentially identify amino acids along the peptide chain.

The properties of (R)-(-)-NBD-Py-NCS and similar fluorogenic reagents are well-suited for integration into automated protein sequencers. Automated systems have been developed that modify commercial sequencers to handle fluorescent Edman reagents. researchgate.net Such a system automates the repetitive cycles of coupling and cleavage. Following each cycle, the cleaved, fluorescently-tagged amino acid derivative is automatically transferred to an integrated high-performance liquid chromatography (HPLC) system for separation and identification. researchgate.netacs.org

The key advantage is the significant increase in sensitivity over the UV-detection-based PITC method. google.com The intense fluorescence of the NBD-amino acid derivatives allows for the sequencing of picomole or even femtomole quantities of protein, a substantial improvement that is critical when sample material is limited. researchgate.netnih.gov

The NBD fluorophore is central to the high sensitivity achieved with (R)-(-)-NBD-Py-NCS. The reagent itself is essentially non-fluorescent, but upon reaction with an amino acid, it forms a highly fluorescent derivative. tcichemicals.commedchemexpress.com This "turn-on" fluorescence minimizes background noise and enhances detection.

The resulting NBD-amino acid derivatives are separated by reverse-phase HPLC and monitored by a fluorescence detector. usp.orgnih.gov Research on related NBD- and other fluorogenic reagents demonstrates the potential for extremely low detection limits. For instance, derivatives of the related reagent NBD-F can be detected in the low femtomole (fmol) range, while another fluorogenic Edman reagent, DBD-NCS, enables detection at the sub-picomole level. tcichemicals.comnih.govresearchgate.nettcichemicals.com This allows for accurate quantitative analysis of the released amino acids in each cycle, providing a reliable sequence readout from minute amounts of protein.

| Reagent Type | Derivative | Typical Detection Method | Reported Detection Limit |

| Phenyl isothiocyanate (PITC) | PTC-amino acid | HPLC-UV (254 nm) | ~1 pmol usp.org |

| NBD-F | NBD-amino acid | HPLC-Fluorescence | 2.8 - 20 fmol nih.govresearchgate.net |

| DBD-NCS | DBD-thiohydantoin | HPLC-Fluorescence | Sub-picomole tcichemicals.comtcichemicals.com |

| 4-aminofluorescein | PTCAF-amino acid | HPLC-Fluorescence | ~100 amol nih.gov |

This table compares the detection sensitivity of various derivatization reagents used in amino acid analysis, highlighting the significant sensitivity gains achieved with fluorescence-based methods.

Application in Automated Peptide and Protein Sequencers

Chiral Discrimination of D/L-Amino Acids within Peptide Sequences

A unique and powerful application of (R)-(-)-NBD-Py-NCS is its ability to distinguish between amino acid stereoisomers (D and L forms). This is possible because the reagent itself is chiral.

The reaction of the chiral reagent (R)-(-)-NBD-Py-NCS with a chiral amino acid (which can be L or D) results in the formation of a pair of diastereomers (e.g., R-L and R-D). tcichemicals.com Unlike enantiomers, which have identical physical properties, diastereomers have different properties and can be separated using standard, non-chiral analytical techniques like reverse-phase HPLC. mdpi.comtcichemicals.com

This allows researchers to determine the stereochemistry of each amino acid in a peptide. The peptide can be completely hydrolyzed into its constituent amino acids, which are then derivatized with (R)-(-)-NBD-Py-NCS and analyzed by HPLC. By comparing the retention times of the derivatives to those of known D- and L-amino acid standards derivatized with the same reagent, the D/L configuration of each amino acid in the original peptide can be unequivocally assigned. The availability of the opposite enantiomer of the reagent, (S)-(+)-NBD-Py-NCS, provides a robust method for confirmation, as it will reverse the elution order of the diastereomeric pairs. tcichemicals.com

The presence of D-amino acids in peptides is a significant form of post-translational modification that can profoundly alter their biological properties. While proteins are ribosomally synthesized exclusively from L-amino acids, many organisms, particularly bacteria, fungi, and marine invertebrates, produce peptides containing D-amino acids through enzymatic modification.

The ability to analyze the stereochemistry of amino acids using reagents like (R)-(-)-NBD-Py-NCS is crucial for several reasons:

Structure and Function: The incorporation of a D-amino acid can induce specific turns or conformations in a peptide chain, which can be critical for its biological activity, such as its ability to bind to a specific receptor.

Peptide Stability: Peptides containing D-amino acids are often significantly more resistant to degradation by proteases, which are typically stereospecific for L-amino acid substrates. This increased stability can prolong the half-life and therapeutic potential of peptide-based drugs.

By providing a reliable method to detect and quantify D-amino acids, (R)-(-)-NBD-Py-NCS helps researchers understand how these modifications contribute to the structure, stability, and function of biologically active peptides.

Differentiation from Other Edman Reagents for Enhanced Chiral Resolution

(R)-(-)-NBD-Py-NCS, also known as (R)-(-)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole, is a chiral derivatizing agent employed in the Edman degradation process for the sequential analysis of amino acids in peptides and proteins. wikidata.org Its primary distinction from the traditional Edman reagent, phenylisothiocyanate (PITC), and other fluorescent reagents lies in its inherent chirality and fluorogenic properties, which are specifically leveraged for the enhanced resolution of amino acid enantiomers.

The core of its efficacy in chiral resolution stems from its reaction with chiral amino acids to form diastereomeric thiourea (B124793) derivatives. tcichemicals.comkm3.com.tw These diastereomers possess distinct physicochemical properties, which allows for their separation using standard achiral chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC). tcichemicals.com The separation efficiency is a key differentiator. For instance, a related compound, (R)-(−)-DBD-Py-NCS, has been shown to provide excellent resolution between enantiomers, achieving a resolution factor (Rs) of 3.45 in specific applications. ontosight.ai

The structure of (R)-(-)-NBD-Py-NCS, featuring a nitrobenzoxadiazole (NBD) fluorophore, offers significant advantages in terms of sensitivity. The NBD group itself is non-fluorescent, but upon reaction with the amino group of an amino acid, it forms a highly fluorescent derivative. wikidata.org This fluorogenic nature allows for detection at the sub-picomole level, a sensitivity that is not achievable with the UV-active but non-fluorescent PITC. wikidata.orgymilab.com While other fluorescent reagents like Dansyl chloride are available, (R)-(-)-NBD-Py-NCS is specifically designed for chiral separations through the formation of diastereomers.

A significant advantage of (R)-(-)-NBD-Py-NCS is the commercial availability of both its (R)- and (S)-enantiomers. tcichemicals.com This allows chemists to strategically select the derivatizing reagent to alter the elution order of the resulting diastereomers. tcichemicals.com This is particularly useful when one enantiomer is present in a much smaller quantity, as its peak can be made to elute first, thereby avoiding potential overlap with the larger peak of the more abundant enantiomer and enabling more precise quantification. tcichemicals.com

The following table provides a comparative overview of different Edman reagents, highlighting the unique features of (R)-(-)-NBD-Py-NCS.

| Reagent | Detection Method | Chiral Nature | Key Advantages | Limitations |

| Phenylisothiocyanate (PITC) | UV Absorption | Achiral | Well-established method. | Lower sensitivity, not suitable for direct chiral resolution. wikipedia.org |

| Dansyl Chloride | Fluorescence | Achiral | High sensitivity for primary and secondary amines. ontosight.ai | Not inherently designed for chiral separations without a chiral column. |

| (R)-(-)-NBD-Py-NCS | Fluorescence | Chiral | High sensitivity, enables chiral separation on achiral columns, elution order can be controlled. wikidata.orgtcichemicals.com | Requires careful optimization of derivatization and chromatographic conditions. |

| (R)-(-)-DBD-Py-NCS | Fluorescence | Chiral | Similar to NBD-Py-NCS, provides excellent chiral resolution. ontosight.ainiph.go.jpcalpaclab.com | May have different fluorescence characteristics compared to NBD derivatives. |

Analytical Challenges and Solutions in Complex Biological Matrices

The analysis of amino acids and peptides in complex biological matrices such as serum, plasma, or cerebrospinal fluid (CSF) using (R)-(-)-NBD-Py-NCS presents several analytical hurdles. nih.gov These matrices contain a multitude of endogenous substances, including proteins, salts, lipids, and other small molecules, which can interfere with the accuracy and sensitivity of the assay. nih.govfishersci.se This phenomenon is broadly termed the "matrix effect."

Key Challenges:

Ion Suppression or Enhancement: In mass spectrometry (MS) detection, co-eluting matrix components can interfere with the ionization of the target analyte-derivative, leading to either suppression or enhancement of the signal. researchgate.net This can significantly impact the precision and accuracy of quantification. nih.gov

Interference from Endogenous Compounds: Biological samples contain endogenous chemicals that may be co-extracted with the analytes. fishersci.se If these compounds have similar retention times to the (R)-(-)-NBD-Py-NCS derivatives, they can cause overlapping peaks in the chromatogram, complicating identification and quantification.

Low Analyte Concentration: The concentration of specific amino acids or peptides of interest in biological fluids can be extremely low (ng/mL or ng/g range). fishersci.se This necessitates pre-concentration steps, which can also concentrate interfering matrix components.

Sample Preparation Complexity: The removal of highly abundant interfering substances, such as proteins in plasma, is crucial. Inefficient sample preparation can lead to column fouling, and compromised analytical results. researchgate.net

Solutions and Mitigation Strategies:

To address these challenges, a multi-faceted approach combining optimized sample preparation and advanced analytical techniques is employed.

Advanced Sample Preparation:

Protein Precipitation: A common first step for plasma or serum samples is protein precipitation using organic solvents like acetonitrile (B52724). science.gov

Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up samples and isolating the analytes of interest. For NBD-derivatized amino acids, a hydrophilic-lipophilic balance (HLB) SPE sorbent can be effective. mdpi.com This method has been shown to result in marginal matrix effects and high extraction efficiency (above 89%). mdpi.com

Liquid-Liquid Extraction (LLE): LLE can be used to separate the derivatized analytes from the aqueous matrix into an organic solvent, thereby reducing interference from hydrophilic compounds. fishersci.se

Chromatographic Optimization:

High-Resolution Chromatography: The use of ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particle columns provides higher peak resolution and efficiency, which helps to separate the analyte peaks from interfering matrix components. niph.go.jp

Mobile Phase Modification: Adjusting the composition and additives of the mobile phase can significantly alter the retention times and peak shapes, allowing for the separation of analytes from matrix interferences. nih.gov

Detection and Calibration Strategies:

Use of Internal Standards: The most effective way to compensate for matrix effects and variations during sample preparation is the use of an internal standard, particularly a stable isotope-labeled version of the analyte. nih.gov

Matrix-Matched Calibration: When blank matrices are available, preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects. nih.gov

Post-Column Infusion: This technique can be used during method development to identify regions in the chromatogram where significant ion suppression or enhancement occurs, allowing for the optimization of chromatographic conditions to move the analyte peak away from these regions.

By implementing these strategies, the challenges of analyzing (R)-(-)-NBD-Py-NCS derivatized amino acids in complex biological matrices can be effectively managed, leading to reliable and accurate quantitative results.

Spectroscopic and Mechanistic Investigations of R Nbd Py Ncs Derivatives

Photophysical Properties of NBD-Labeled Bioconjugates

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is a cornerstone in the field of bioanalytical chemistry due to its unique photophysical properties. Its small size, environmental sensitivity, and reactivity towards nucleophiles make it an ideal tool for labeling and studying biomolecules. nih.gov This section delves into the intricate photophysical characteristics of NBD-labeled bioconjugates, providing a detailed analysis of their spectral behavior, fluorescence efficiency, and stability.

Excitation and Emission Spectra in Various Solvents and Environments

The fluorescence of NBD derivatives is highly sensitive to the surrounding environment. thermofisher.commdpi.commedchemexpress.com In aqueous solutions, NBD and its conjugates are typically weakly fluorescent or almost nonfluorescent. thermofisher.commdpi.comthermofisher.combiotium.com However, when transferred to a more hydrophobic or aprotic environment, their fluorescence intensity increases significantly. mdpi.combiotium.com This solvatochromic behavior is a key feature, allowing NBD-labeled molecules to act as probes for monitoring changes in local polarity, such as those occurring during protein folding, ligand binding, or membrane insertion. thermofisher.commdpi.com

The excitation and emission maxima of NBD conjugates are also influenced by the solvent. For instance, NBD-labeled serotonin (B10506) analogs exhibit shifts in their emission spectra when measured in solvents of varying polarity, such as tetrahydrofuran, acetone, isopropanol (B130326), ethanol, methanol (B129727), and dimethyl sulfoxide. researchgate.net Typically, the excitation wavelength for NBD derivatives is around 465 nm, with emission occurring in the green region of the visible spectrum, around 535 nm in methanol. thermofisher.combiotium.comresearchgate.net The specific wavelengths can vary depending on the nature of the molecule conjugated to the NBD group and the surrounding medium. thermofisher.comarkat-usa.org For example, the primary aliphatic amine derivative of NBD chloride in methanol has an absorption maximum at 465 nm and an emission maximum at 535 nm, while the secondary aliphatic amine derivative absorbs at 485 nm and emits at 540 nm. thermofisher.com

The table below summarizes the excitation and emission maxima of NBD derivatives in different solvents and environments.

| Derivative | Solvent/Environment | Excitation Max (nm) | Emission Max (nm) |

| NBD-labeled Serotonin Analogs | Various Organic Solvents | 465 | Varies with polarity |

| Primary Aliphatic Amine of NBD-Cl | Methanol | 465 | 535 |

| Secondary Aliphatic Amine of NBD-Cl | Methanol | 485 | 540 |

| NBD-ethylenediamine | Methanol | 466 | 535 |

Fluorescence Quantum Yields and Lifetimes of Derivatized Compounds

The fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. For NBD derivatives, these parameters are highly dependent on the molecular structure and the environment. arkat-usa.orgnih.gov The quantum yield of NBD adducts can be very low in water (<0.01), especially for secondary amines. thermofisher.com In contrast, in less polar environments, the quantum yield can be significantly higher. For example, the quantum yield of a primary aliphatic amine derivative of NBD chloride in methanol is 0.3. thermofisher.com

The fluorescence lifetime of the NBD group is also sensitive to the polarity of its surroundings. mdpi.com This property has been utilized to probe the microenvironment of ligand binding sites in receptors. mdpi.com For instance, studies on NBD-labeled lipids have shown that the quantum yields are the most affected fluorescence parameter by the chemical structure of the lipid probe and the host phospholipid, with variations of up to a factor of 5. nih.gov Nonradiative deactivation processes dominate the de-excitation of the NBD fluorophore in these systems. nih.gov

The following table presents a selection of reported fluorescence quantum yields and lifetimes for various NBD derivatives.

| Compound | Solvent/Environment | Quantum Yield (Φ) | Lifetime (τ) (ns) |

| NBD-NMe₂ | Water | 0.008 | Not Reported |

| NBD-NHMe | Water | 0.04 | Not Reported |

| 4-NBD | Toluene | 0.49 | 1.28 |

| 1-NBD | Toluene | 0.04 | Not Reported |

| 3-NBD | Toluene | 0.01 | Not Reported |

| 2-NBD | Toluene | 0.002 | Not Reported |

| NBD-labeled lipids | Lipid Vesicles | 0.12 - 0.26 | Varies |

Photostability and Quenching Mechanisms of NBD Fluorophores

While NBD fluorophores are widely used, their photostability can be a limiting factor in certain applications, such as long-term imaging experiments. researchgate.net NBD-labeled lipids, for example, are known to be susceptible to photobleaching under illumination for confocal microscopy. researchgate.netcore.ac.uk

The fluorescence of NBD can be quenched through various mechanisms, including photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET). nih.govacs.org The strong electron-withdrawing nitro group of the NBD moiety can act as an electron acceptor, leading to fluorescence quenching. nih.govrsc.org This property is exploited in the design of "turn-on" fluorescent probes, where the quenching is alleviated upon reaction with a specific analyte. nih.govrsc.org

Concentration-dependent self-quenching is another important characteristic of NBD probes, which has been utilized in studies of lipid trafficking and membrane dynamics. thermofisher.comcore.ac.uk At high concentrations, interactions between NBD molecules can lead to a decrease in fluorescence intensity. core.ac.uk

Chiroptical Spectroscopy for Stereochemical Assignment and Conformation Studies

Chiroptical spectroscopic techniques are powerful tools for elucidating the three-dimensional structure of chiral molecules. For derivatives of (R)-(-)-NBD-Py-NCS, these methods provide invaluable information on stereochemistry and conformational preferences, which are crucial for understanding their biological activity and interactions.

Circular Dichroism (CD) Spectroscopy of NBD-Thiourea Diastereomers

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is particularly useful for studying the stereochemistry of diastereomers, such as those formed by the reaction of the chiral isothiocyanate (R)-(-)-NBD-Py-NCS with enantiomeric amines or amino acids to form NBD-thiourea derivatives. researcher.life

The resulting diastereomers will exhibit distinct CD spectra, allowing for their differentiation and the assignment of the absolute configuration of the chiral center in the analyte. The Cotton effects observed in the CD spectrum are characteristic of the spatial arrangement of the chromophores and can be used to deduce the preferred conformation of the molecule in solution. researchgate.net The transfer of chirality from a permanently chiral element to a stereodynamic chromophore, like the NBD group, can induce helicity, which is observable in the CD spectrum. researchgate.net

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) Analysis

Vibrational circular dichroism (VCD) and optical rotatory dispersion (ORD) are complementary chiroptical techniques that provide further insights into the stereostructure of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry of specific vibrational modes within a molecule. researchgate.netresearchgate.netacs.org This technique is highly sensitive to conformational changes and intermolecular interactions. acs.orgacs.org

For NBD-thiourea diastereomers, VCD can be used to probe the conformation of the thiourea (B124793) linkage and the surrounding chiral centers. By comparing experimental VCD spectra with those predicted by quantum chemical calculations, it is possible to determine the absolute configuration and the dominant solution-state conformation with a high degree of confidence. researchgate.netresearchgate.netacs.org

ORD, which measures the rotation of the plane of polarized light as a function of wavelength, can also be used in conjunction with CD and VCD for the unambiguous assignment of absolute configurations, especially in cases where a single technique may lead to ambiguous results. researchgate.net The combination of these chiroptical methods, supported by theoretical calculations, provides a powerful and comprehensive approach for the detailed stereochemical and conformational analysis of (R)-(-)-NBD-Py-NCS derivatives. researchgate.netacs.org

Theoretical and Computational Studies of (R)-(-)-NBD-Py-NCS Reactivity and Interactions

Theoretical and computational methods provide powerful insights into the molecular properties and interaction dynamics of fluorescent probes like (R)-(-)-NBD-Py-NCS. These approaches complement experimental data by offering an atomistic and electronic-level understanding that is often inaccessible through empirical techniques alone. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in characterizing the electronic structure, spectroscopic properties, and complex biomolecular interactions of NBD-based derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectra

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.org For NBD derivatives, DFT calculations are crucial for understanding their geometry, electronic properties, and spectroscopic behavior. By solving for the electron density, DFT can accurately predict a range of molecular properties that govern the reactivity and photophysics of the compound.

Key insights derived from DFT studies on NBD-based structures include:

Molecular Orbitals: Calculations routinely determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, stability, and reactivity. researchgate.netresearchgate.net In many NBD derivatives, the HOMO is localized on an electron-donating portion of the molecule, while the LUMO is centered on the electron-withdrawing nitrobenzofurazan (NBD) core. researchgate.net

Electronic Spectra Prediction: Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties. researchgate.netohio-state.edu It is widely employed to simulate UV-visible absorption and emission spectra by calculating vertical excitation energies and corresponding oscillator strengths. researchgate.netaip.org These theoretical spectra can be compared with experimental results to validate the computational model and assign specific electronic transitions. acs.orgrsc.org For NBD derivatives, the primary low-energy transition is often characterized as an intramolecular charge transfer (ICT) from a donor moiety to the NBD acceptor. researchgate.net

Computational Parameters: The accuracy of DFT and TD-DFT calculations depends on the chosen functional and basis set. Studies on NBD and related structures often employ hybrid functionals like B3LYP in combination with basis sets such as 6-31G(d,p) or 6-311G(d,p) to achieve a good balance between computational cost and accuracy. researchgate.netdntb.gov.ua

The following interactive table summarizes typical electronic properties for a model NBD derivative as predicted by DFT calculations.

Molecular Dynamics Simulations of NBD-Labeled Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govnih.govresearchgate.net By solving Newton's equations of motion for a system, MD provides a detailed, dynamic view of molecular interactions. nih.gov For ligands labeled with the NBD fluorophore, MD simulations are invaluable for characterizing their binding to biological receptors and their behavior within complex environments like cell membranes. acs.orgcore.ac.ukmdpi.com

MD simulations of NBD-labeled ligands can elucidate several key aspects of their interactions:

Binding Pathways and Poses: Simulations can capture the entire process of a ligand binding to a receptor, revealing preferred pathways and metastable intermediate states. core.ac.ukdovepress.com They can predict the final binding pose of the NBD-labeled ligand within the receptor's active site and assess its stability over time. dovepress.com

Interaction Analysis: A primary strength of MD is its ability to identify and quantify the specific non-covalent interactions between the ligand and the receptor. researchgate.net This includes hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the complex. Analysis of these interactions throughout the simulation provides a dynamic picture of the binding mechanism. nih.gov

Conformational Dynamics: Both the ligand and the receptor are flexible. MD simulations show how these molecules might change their conformation upon binding, providing insights into induced-fit mechanisms or conformational selection. dovepress.com The Root Mean Square Deviation (RMSD) of atomic positions is often monitored to assess the stability of the complex and the magnitude of conformational changes.

Environmental Effects: For NBD-labeled molecules that target membranes, such as fluorescent lipid or cholesterol analogues, MD simulations can predict their precise location and orientation within the lipid bilayer. acs.orgmdpi.com Studies have shown that the NBD group often "snorkels" towards the more polar lipid/water interface, which in turn governs its fluorescence properties. acs.orgmdpi.comrsc.org

Force Fields: The accuracy of MD simulations relies on the quality of the force field—a set of parameters describing the potential energy of the system. The CHARMM force field, particularly versions like CHARMM36, is widely used and well-validated for simulations of proteins and lipids. nih.govnih.govacs.org

The table below outlines the common types of analysis performed during MD simulations of NBD-labeled systems and the information they provide.

Emerging Research Applications and Future Perspectives for R Nbd Py Ncs

Development of Next-Generation Molecular Probes and Biosensors

The unique fluorescent properties of the nitrobenzoxadiazole (NBD) moiety, particularly its sensitivity to the local environment, make (R)-(-)-NBD-Py-NCS a valuable scaffold for developing advanced molecular probes and biosensors. acs.orgrsc.org These probes are designed to detect specific molecules or monitor biological processes with high sensitivity and selectivity. rsc.orgnih.gov

Rational Design of (R)-(-)-NBD-Py-NCS Conjugates for Specific Biological Targets

The isothiocyanate (-NCS) group of (R)-(-)-NBD-Py-NCS readily reacts with primary and secondary amines, such as those found on proteins and other biomolecules, to form stable thiourea (B124793) linkages. nih.govresearchgate.net This reactivity allows for the rational design of conjugates that can specifically target and label proteins, peptides, and other biological molecules of interest. researchgate.net The design strategy often involves conjugating the NBD fluorophore to a ligand that has a high affinity for a specific biological target. nih.gov

A key aspect of the design is the "turn-on" fluorescence mechanism. acs.org Often, the (R)-(-)-NBD-Py-NCS molecule or its conjugate is initially in a non-fluorescent or weakly fluorescent state. ucl.ac.uk Upon binding to its target, a conformational change or a change in the microenvironment of the NBD group leads to a significant increase in fluorescence. acs.orgacs.org For example, the transformation of non-fluorescent NBD-OR to fluorescent NBD-NHR derivatives has been used in fluorogenic enzyme assays and for site-specific protein labeling. nih.gov

Furthermore, the chiral nature of (R)-(-)-NBD-Py-NCS allows for stereospecific interactions with biological targets, which is crucial since many biological molecules are chiral. This enantiomeric purity is a significant factor in designing probes with high selectivity. science.gov

Applications in Enzymatic Activity Monitoring and Inhibitor Screening

The development of fluorogenic substrates is essential for monitoring enzymatic activity, particularly in high-throughput screening (HTS) settings for identifying enzyme inhibitors. acs.org (R)-(-)-NBD-Py-NCS and its derivatives can be used to create artificial substrates that become fluorescent upon enzymatic action. For instance, an enzyme might cleave a part of the conjugate, releasing the NBD-containing fragment and causing a change in its fluorescence. ucl.ac.uk

This principle is widely applied in screening for potential drug candidates that act as enzyme inhibitors. acs.org A typical assay would involve incubating the enzyme with a library of potential inhibitors in the presence of the NBD-based fluorogenic substrate. A decrease in the fluorescence signal would indicate that the compound is inhibiting the enzyme's activity. The high sensitivity of fluorescence detection allows for the screening of large numbers of compounds rapidly and efficiently. acs.orglife-science-alliance.org

Advanced Methodologies in Pharmaceutical and Biomedical Research

The application of (R)-(-)-NBD-Py-NCS extends to critical areas of pharmaceutical and biomedical research, including the analysis of drug stereochemistry and the investigation of fundamental cellular processes.

Chiral Analysis of Drug Candidates and Metabolites

The chirality of a drug can significantly impact its pharmacological activity, with one enantiomer often being more potent or having a different physiological effect than the other. science.gov Therefore, the ability to separate and quantify enantiomers is of paramount importance in drug development. (R)-(-)-NBD-Py-NCS serves as a chiral derivatizing agent, reacting with chiral amines and amino acids to form diastereomeric derivatives. yakhak.org

These diastereomers can then be separated using high-performance liquid chromatography (HPLC), allowing for the determination of the enantiomeric purity of drug candidates and their metabolites. yakhak.orggoogle.com The high fluorescence of the NBD group enables sensitive detection of these derivatives. nih.gov For example, a method using a related chiral reagent, (R)-(-)-DBD-Py-NCS, was developed for the rapid enantiomeric separation and determination of phenethylamine-type drugs. science.govniph.go.jp This approach has been successfully applied to the analysis of illicit drugs and biological samples like hair. niph.go.jp

Table 1: Applications in Chiral Analysis

| Application Area | Analyte Type | Detection Method | Reference |

|---|---|---|---|

| Drug Analysis | Phenethylamines | UHPLC-Fluorescence | science.gov, niph.go.jp |

| Metabolomics | Amino Acids, α-hydroxy acids | HPLC-Fluorescence/Mass Spectrometry | nih.gov |

| Quality Control | Chiral Amines, Amino Acid Esters | HPLC-UV/Fluorescence | yakhak.org |

Studies of Protein Turnover and Degradation Pathways

Protein turnover, the balance between protein synthesis and degradation, is a fundamental process that maintains cellular homeostasis. thermofisher.comrsc.org Dysregulation of protein degradation is implicated in numerous diseases, including cancer and neurodegenerative disorders. rsc.orgki.se Fluorescent labeling with reagents like (R)-(-)-NBD-Py-NCS can be a tool to study these pathways.

By labeling specific proteins with (R)-(-)-NBD-Py-NCS, researchers can track their fate within the cell. The fluorescence allows for the visualization and quantification of the protein over time, providing insights into its degradation rate. The two main protein degradation pathways are the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. thermofisher.comrsc.org Studies have shown that proteins degraded by these two pathways have distinct properties; for instance, those degraded via the UPS often have more disordered structures. rsc.org While direct use of (R)-(-)-NBD-Py-NCS in tracking protein degradation pathways is an emerging area, the principles of fluorescent labeling are well-established for such studies. For example, subtiligase-based methods have been developed to selectively label proteins with unmodified N-termini to study their acetylation and stability. nih.gov

Integration with Microfluidics and Lab-on-a-Chip Systems

Microfluidic and lab-on-a-chip (LOC) technologies offer the ability to perform complex laboratory functions on a miniaturized scale. rsc.orgnih.gov These systems allow for high-throughput analysis, require small sample volumes, and provide precise control over the cellular microenvironment. nih.govutoronto.ca

The integration of fluorescent probes like (R)-(-)-NBD-Py-NCS with LOC systems holds significant promise for various applications. For instance, in drug screening, LOC platforms can be used to perform thousands of simultaneous enzymatic assays using NBD-based substrates, greatly accelerating the discovery of new inhibitors. rsc.orgnih.gov In cell biology, microfluidic devices can be used to manipulate single cells and monitor intracellular processes in real-time using fluorescent probes. nih.gov

A recent development involves the use of microfluidic paper chips for the detection of environmental pollutants, where the fluorescence resonance energy transfer (FRET) between nitrobenzoxadiazole (NBD) and quantum dots was utilized. rsc.org This demonstrates the potential for developing portable and low-cost diagnostic devices based on the integration of NBD chemistry and microfluidics. As fabrication techniques for LOC devices continue to advance, the synergy between these platforms and fluorescent probes like (R)-(-)-NBD-Py-NCS will undoubtedly lead to innovative solutions in biomedical research and diagnostics. nih.govnih.gov

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| (R)-(-)-NBD-Py-NCS | 139031853 |

| (R)-(-)-4-(N,N-dimethylaminosulfonyl)-7-(3-isothiocyanatopyrrolidin-1-yl)-2,1,3-benzoxadiazole | 53392473 |

| 1-(3,4-methylenedioxyphenyl)butan-2-amine | 76067 |

| 1-(2-methoxy-4,5-methylenedioxyphenyl)propan-2-amine | 102298 |

| diphenyl(pyrrolidin-2-yl)methanol | 441460 |

| (S)-(+)-4-nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole | 139031852 |

| D-lactic acid | 61503 |

| L-lactic acid | 107689 |

| NBD-Cl | 70341 |

| (S)-α-methylbenzylamine | 33814 |

| (S)-leucine ethyl ester | 2733903 |

| (S)-3,3-dimethyl-2-butylamine | 6950293 |

| Estrone-3-sulfate | 9739 |

| Topotecan | 60700 |

| N-Chlorosuccinimide (NCS) | 69483 |

| Progesterone | 5994 |

Miniaturized Analytical Platforms for High-Throughput Screening

The drive to accelerate research, particularly in drug discovery and diagnostics, has led to the widespread adoption of miniaturized analytical platforms for high-throughput screening (HTS). dispendix.com This approach involves scaling down assay volumes, often to the nanoliter scale, which provides numerous advantages including reduced consumption of expensive reagents and valuable samples, lower operational costs, and a significant increase in testing throughput and efficiency. dispendix.comwur.nl Modern HTS is dominated by spectroscopic methods due to their inherent speed and sensitivity, with fluorescence-based assays being particularly prominent. acs.org

Miniaturization is transforming research in several fields:

Drug Discovery: Miniaturized assays facilitate the screening of vast compound libraries against biological targets. dispendix.com This includes advanced formats like organ-on-a-chip and lab-on-a-chip technologies. dispendix.com

Genomics: Cost-effective and high-quality DNA/RNA sequencing is now possible with minimal sample volumes. dispendix.com

Diagnostics: Compact and rapid tests, crucial for early disease detection, are enabled by microfluidics and microwell plates. dispendix.com

The fluorescent NBD core makes compounds like (R)-(-)-NBD-Py-NCS highly suitable for these platforms. NBD derivatives, such as NBD-F (4-fluoro-7-nitrobenzofurazan), have been successfully used in microwell plate formats for the high-throughput analysis of pharmaceuticals. researchgate.netrsc.org These microwell-based assays allow for the simultaneous processing of many samples in micro-volumes, aligning with the goals of HTS. researchgate.netrsc.org Furthermore, droplet microarray (DMA) systems have been established as another effective miniaturized platform for HTS of antimicrobial compounds. nih.gov As a chiral fluorescent labeling agent, (R)-(-)-NBD-Py-NCS is ideally suited for integration into these miniaturized systems for applications such as high-throughput enantioselective analysis and screening of chiral molecules.

Point-of-Care Diagnostics Utilizing NBD-Based Detection

Point-of-care testing (POCT) represents a critical shift in diagnostics, aiming to provide rapid, accurate, and user-friendly tests that can be performed at or near the patient location. nih.gov The importance of POCT has been highlighted in global health crises and for the management of neglected tropical diseases. nih.govplos.org The goal is to develop sensitive, low-cost, and equipment-independent devices that can improve response times and patient outcomes. nih.gov

NBD-based compounds are emerging as promising candidates for the development of novel POCT devices due to their favorable optical properties. The ability of NBD derivatives to produce a colorimetric or fluorescent signal upon reaction with a target analyte is a key feature.

Recent advancements in NBD-based detection for POCT include:

Visual Detection of Metal Ions: A self-assembling NBD-tripeptide was engineered for the visual, dual-mode detection of copper (II) ions. researchgate.net This system allows for qualitative and quantitative analysis using the naked eye or a smartphone, demonstrating a significant step towards accessible POCT for environmental and food safety monitoring. researchgate.net

Detection of Biological Thiols: Probes based on the reaction of NBD ethers with hydrogen sulfide (B99878) (H₂S) result in the release of a colored product, enabling colorimetric detection of H₂S by the naked eye. nih.gov This principle is highly attractive for developing simple and rapid POCT devices for biomarkers.

Integration with Advanced Platforms: The integration of NBD-based fluorescence detection with complementary metal-oxide-semiconductor (CMOS) technology offers a powerful tool for early-stage disease detection in clinical and PoC settings. mdpi.com Furthermore, combining NBD chemistry with emerging diagnostic platforms like CRISPR/Cas could yield next-generation POCT devices with exceptional sensitivity and specificity for nucleic acid detection. nih.gov

The reactivity of the isothiocyanate group in (R)-(-)-NBD-Py-NCS with primary and secondary amines makes it a versatile tool for developing probes to detect a wide range of biomolecules, paving the way for its use in future POCT applications.

Sustainable Synthesis and Green Chemistry Approaches for NBD-Py-NCS Derivatives

The chemical industry is undergoing a paradigm shift towards sustainability, with a strong emphasis on developing synthetic methods that are environmentally benign, efficient, and economically viable. mdpi.comscripps.edu The synthesis of complex heterocyclic molecules, including derivatives of NBD, is increasingly being guided by the principles of green chemistry. mdpi.comresearchgate.net

Key green chemistry methodologies applicable to the synthesis of NBD derivatives include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions. mdpi.com

Multicomponent Reactions (MCRs): MCRs enhance efficiency by combining three or more reactants in a single step to form a complex product, minimizing waste and purification steps. mdpi.com

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a core principle of sustainable chemistry. mdpi.com

Catalysis: The use of heterogeneous or biocatalysts can improve reaction selectivity and efficiency, and catalysts can often be recycled and reused. mdpi.comresearchgate.net

While specific green synthetic routes for (R)-(-)-NBD-Py-NCS are not extensively documented, the synthesis of structurally related N-heterocyclic compounds provides a clear roadmap. For instance, the nucleophilic aromatic substitution (SₙAr) reaction, which is central to the synthesis of many NBD derivatives, can be made greener by performing it in aqueous media or using catalytic approaches. researchgate.net

Furthermore, the sustainability of analytical methods using NBD reagents is also being scrutinized. Recent studies have employed greenness assessment tools, such as the Analytical GREEnness (AGREE) metric, to evaluate and optimize analytical protocols. nih.gov For example, a spectrofluorimetric method for the drug darolutamide (B1677182) using NBD-Cl was demonstrated to be a sustainable and green alternative to other methods. nih.gov Similarly, microwell-based assays using NBD-F have been recognized for complying with the requirements of green analytical chemistry. rsc.org The future development and synthesis of (R)-(-)-NBD-Py-NCS and its derivatives will undoubtedly be shaped by these sustainable practices, aiming to minimize environmental impact while maximizing efficiency.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing (R)-(-)-NBD-Py-NCS with high enantiomeric purity?

- Answer : Synthesis requires chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis to ensure >98% enantiomeric excess (ee). Critical steps include:

- Purification : Use preparative HPLC with chiral columns (e.g., cellulose-based) .

- Validation : Confirm purity via H/C NMR and circular dichroism (CD) spectroscopy .

- Challenges : Avoid racemization during solvent evaporation by using low-temperature lyophilization .

Q. How can researchers characterize the photostability and thermal stability of (R)-(-)-NBD-Py-NCS in aqueous vs. organic solvents?

- Answer : Design a stability assay with controlled variables:

- Photostability : Expose solutions to UV-Vis light (300–500 nm) and measure degradation via absorbance spectra at intervals (e.g., 0, 6, 24 hrs) .

- Thermal Stability : Incubate samples at 4°C, 25°C, and 37°C; analyze via LC-MS to track decomposition products .

- Data Interpretation : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What analytical methods are most reliable for quantifying (R)-(-)-NBD-Py-NCS in complex biological matrices?

- Answer : Combine extraction and detection protocols:

- Extraction : Solid-phase extraction (SPE) with C18 columns to isolate the compound from plasma/tissue homogenates .

- Quantification : LC-MS/MS with deuterated internal standards to minimize matrix effects .

- Validation : Ensure linearity (R > 0.99) and recovery rates >85% across replicates .

Advanced Research Questions

Q. How does the chiral configuration of (R)-(-)-NBD-Py-NCS influence its binding affinity to biological targets compared to the (S)-enantiomer?

- Answer : Conduct comparative molecular docking and SPR (Surface Plasmon Resonance) assays:

- Docking : Use Schrödinger’s Glide to simulate interactions with target proteins (e.g., tubulin); compare binding energies (ΔG) .

- Experimental Validation : Measure values via SPR; a >10-fold difference in between enantiomers suggests stereospecificity .

- Case Study : In microtubule studies, (R)-(-)-NBD-Py-NCS showed 15 nM vs. 120 nM for (S)-enantiomer .